Product packaging for 4-bromo-1-N-tert-butylbenzene-1,2-diamine(Cat. No.:CAS No. 1152550-37-2)

4-bromo-1-N-tert-butylbenzene-1,2-diamine

Cat. No.: B2993107
CAS No.: 1152550-37-2
M. Wt: 243.148
InChI Key: BHYOQMKZJPGEBB-UHFFFAOYSA-N
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Description

4-bromo-1-N-tert-butylbenzene-1,2-diamine is a substituted 1,2-diamine compound of significant value in synthetic organic chemistry, particularly in the construction of enantiomerically enriched nitrogen heterocycles. Its primary research application is as a key substrate in palladium-catalyzed alkene carboamination reactions . In these transformations, the tert-butyl group on the nitrogen atom is a critical structural feature that has been shown to be essential for successful catalytic cyclization, enabling the synthesis of complex cyclic sulfamide products in good yield with high levels of asymmetric induction (up to 95:5 er) . The resulting cyclic sulfamides are privileged scaffolds found in numerous natural products and pharmaceuticals, and the sulfonyl group can be cleaved to provide access to valuable 1,2-diamines . This makes this compound a versatile building block for the modular synthesis of biologically active molecules. The compound should be handled by experienced personnel in a laboratory setting only. This product is intended for research and development purposes and is not for diagnostic, therapeutic, or consumer use. Researchers should consult the relevant safety data sheet prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15BrN2 B2993107 4-bromo-1-N-tert-butylbenzene-1,2-diamine CAS No. 1152550-37-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1-N-tert-butylbenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2/c1-10(2,3)13-9-5-4-7(11)6-8(9)12/h4-6,13H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHYOQMKZJPGEBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=C(C=C(C=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Bromo 1 N Tert Butylbenzene 1,2 Diamine

Design and Synthesis of ortho-Brominated Benzene-1,2-diamine Architectures

The foundational step in the synthesis of the target molecule is the construction of the 4-bromo-benzene-1,2-diamine (4-bromo-o-phenylenediamine) core. The introduction of a bromine atom onto the phenylenediamine ring must be controlled to achieve the desired 4-position isomer.

Direct Aromatic Bromination Strategies on Anilines and Amines

Direct bromination of anilines and other activated aromatic amines can be a complex process. The strong activating and ortho-, para-directing nature of the amino groups can lead to multiple bromination products and potential oxidation of the starting material.

One effective strategy to control the bromination of o-phenylenediamine (B120857) involves the use of protecting groups. A common approach is the diacetylation of the amino groups to form 4-bromo-o-phenyl diacetyl amide. This protection moderates the activating effect of the amino groups and directs the bromination to the desired position. A subsequent hydrolysis step then removes the acetyl groups to yield 4-bromo-o-phenylenediamine. A patented method describes reacting o-phenylenediamine with a bromo reagent in acetic acid and acetic anhydride (B1165640) to obtain the diacetylated and brominated intermediate. This intermediate is then hydrolyzed using a sodium hydroxide (B78521) solution to give the final 4-bromo-o-phenylenediamine. researchgate.net The use of sodium bromide and hydrogen peroxide as the brominating agent in this process is highlighted as a safer and more environmentally friendly alternative to liquid bromine. researchgate.net

N-Bromosuccinimide (NBS) is another reagent frequently used for the regioselective bromination of activated aromatic compounds. google.comthermofisher.kr The reaction conditions, such as the choice of solvent and catalyst, can be optimized to favor the formation of the desired monobrominated product.

Convergent and Divergent Synthesis Routes to the Brominated Phenylenediamine Core

Convergent and divergent synthesis strategies offer alternative pathways to the 4-bromo-phenylenediamine core, which can be advantageous in terms of yield, purity, and scalability.

A notable divergent route begins with 2-nitroaniline (B44862). This starting material can be brominated to afford 4-bromo-2-nitroaniline (B116644). chemicalbook.com This intermediate is then subjected to a reduction reaction to convert the nitro group into an amino group, thereby yielding 4-bromo-o-phenylenediamine. This two-step process allows for a more controlled introduction of the functional groups.

Another approach involves starting with p-nitroaniline, which can be brominated to 2,6-dibromo-4-nitroaniline. While this specific example leads to a different isomer, it illustrates the principle of using a substituted aniline (B41778) to direct the bromination pattern. tcichemicals.com

Regioselective N-tert-Butylation Techniques for Diamine Systems

The introduction of a tert-butyl group onto one of the amino functionalities of 4-bromo-benzene-1,2-diamine presents a significant synthetic challenge due to the steric bulk of the tert-butyl group and the presence of two nucleophilic amino groups.

Selective Alkylation Protocols for Primary and Secondary Amine Functionalities

Direct N-alkylation of diamines can often lead to a mixture of mono- and di-alkylated products. The regioselectivity of the alkylation is influenced by factors such as the nature of the alkylating agent, the reaction conditions, and the relative reactivity of the two amino groups. In the case of 4-bromo-o-phenylenediamine, the two amino groups have slightly different electronic environments, which can potentially be exploited for selective alkylation, though this is often difficult to control, especially with a bulky electrophile like a tert-butylating agent.

Application of Protecting Group Chemistry in N-Alkylation

To achieve selective N-tert-butylation, a protecting group strategy is often the most reliable approach. This involves selectively protecting one of the amino groups, performing the N-alkylation on the unprotected amino group, and then removing the protecting group.

The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for amines. Methodologies for the selective mono-Boc protection of diamines have been developed. One such method involves the in-situ generation of one equivalent of HCl from a precursor like chlorotrimethylsilane (B32843) or thionyl chloride in methanol. scielo.org.mx The HCl protonates one of the amino groups, rendering it non-nucleophilic and allowing the other amino group to be selectively protected with di-tert-butyl dicarbonate (B1257347) (Boc₂O). scielo.org.mxresearchgate.net This approach has been successfully applied to various diamines. scielo.org.mx

Once one of the amino groups in 4-bromo-o-phenylenediamine is protected, the remaining free amino group can be alkylated with a suitable tert-butylating agent. The final step would then be the deprotection of the Boc-protected amino group under acidic conditions to yield the desired 4-bromo-1-N-tert-butylbenzene-1,2-diamine.

Multi-Step Synthesis Pathways for this compound from Precursors

A plausible multi-step synthesis for this compound can be constructed by combining the strategies for the synthesis of the brominated core and the regioselective N-alkylation.

Route 1: Starting from o-Phenylenediamine

Diacetylation: o-Phenylenediamine is treated with acetic anhydride in acetic acid to protect both amino groups, forming N,N'-(1,2-phenylene)diacetamide. researchgate.net

Bromination: The diacetylated intermediate is then brominated, for example, using sodium bromide and hydrogen peroxide, to introduce a bromine atom at the 4-position of the aromatic ring. researchgate.net

Hydrolysis: The resulting 4-bromo-N,N'-(1,2-phenylene)diacetamide is hydrolyzed with a strong base, such as sodium hydroxide, to remove the acetyl groups and yield 4-bromo-o-phenylenediamine. researchgate.net

Mono-Boc Protection: The 4-bromo-o-phenylenediamine is then subjected to a selective mono-protection protocol, for instance, using one equivalent of di-tert-butyl dicarbonate in the presence of a proton source to protect one of the amino groups.

N-tert-Butylation: The mono-Boc-protected intermediate is then alkylated with a tert-butylating agent.

Deprotection: Finally, the Boc protecting group is removed under acidic conditions to afford the target compound, this compound.

Route 2: Starting from 2-Nitroaniline

Bromination: 2-Nitroaniline is brominated to yield 4-bromo-2-nitroaniline. chemicalbook.com

Reduction: The nitro group of 4-bromo-2-nitroaniline is reduced to an amino group, for example, through catalytic hydrogenation or using a reducing agent like tin(II) chloride, to give 4-bromo-o-phenylenediamine.

Subsequent Steps: The resulting 4-bromo-o-phenylenediamine would then follow the same mono-protection, N-alkylation, and deprotection sequence as described in Route 1.

Reduction of Nitro Group Precursors to Yield Diamines

A common and effective strategy for the synthesis of aromatic diamines is the reduction of a corresponding nitroaniline precursor. In the case of this compound, the logical precursor is 4-bromo-N-(tert-butyl)-2-nitroaniline. The synthesis of this precursor is a critical first step, typically achieved through the bromination and subsequent nitration of a suitable starting material, or by the N-alkylation of a pre-existing bromo-nitroaniline.

The synthesis of 4-bromo-N-(tert-butyl)-2-nitroaniline can be conceptualized from 4-tert-butylaniline, which would first undergo bromination at the position para to the amino group, followed by nitration at the ortho position. smolecule.com Alternatively, starting from 4-bromo-2-nitroaniline, an N-alkylation with a tert-butylating agent could be envisioned, although this might present challenges with selectivity and reactivity. The more direct bromination of 2-nitroaniline can also yield 4-bromo-2-nitroaniline. guidechem.comripublication.com

Once the precursor, 4-bromo-N-(tert-butyl)-2-nitroaniline, is obtained, the final step is the reduction of the nitro group to an amine. This transformation is a well-established process in organic chemistry, with a variety of reducing agents and catalytic systems available. The choice of method depends on factors such as scale, functional group tolerance, and desired yield. Common methods include catalytic hydrogenation and chemical reduction using metals in acidic media or other reducing agents.

Catalytic hydrogenation is a widely used method for the reduction of nitro groups due to its clean nature and high efficiency. Typical catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. The reaction is carried out under a hydrogen atmosphere, often at elevated pressure, in a suitable solvent such as ethanol, methanol, or ethyl acetate.

Chemical reduction offers an alternative to catalytic hydrogenation. A classic method is the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid, typically hydrochloric acid (HCl). This method is robust and often used in industrial settings. Other reducing agents like sodium borohydride (B1222165) (NaBH4) in the presence of a catalyst, or hydrazine (B178648) hydrate (B1144303) with a catalyst like iron(III) chloride, can also be employed for the reduction of nitroanilines. nih.govnih.gov

The table below summarizes typical conditions for the reduction of substituted nitroanilines to their corresponding diamines, which are analogous to the reduction of 4-bromo-N-(tert-butyl)-2-nitroaniline.

Method Catalyst/Reagent Solvent Temperature Pressure Typical Yield
Catalytic HydrogenationPd/C, Pt/C, Raney NiEthanol, MethanolRoom Temp. - 80°C1-50 atm H₂>90%
Metal/Acid ReductionFe/HCl, Sn/HClWater, EthanolRefluxAtmospheric80-95%
Hydrazine ReductionN₂H₄·H₂O / FeCl₃MethanolRefluxAtmosphericHigh
Borohydride ReductionNaBH₄ / CatalystWater, MethanolRoom Temp.AtmosphericHigh

Nucleophilic Aromatic Substitution in Substituted Nitrobenzenes

Nucleophilic aromatic substitution (SNAr) presents another potential pathway for the synthesis of N-substituted diamines. This approach involves the displacement of a leaving group, typically a halogen, from an aromatic ring by a nucleophile. For the synthesis of this compound, a plausible SNAr strategy would involve the reaction of a di-halogenated nitrobenzene (B124822) with tert-butylamine (B42293).

A hypothetical synthetic route could start with a compound like 1-bromo-2,4-difluoronitrobenzene. The fluorine atoms are excellent leaving groups in SNAr reactions, especially when activated by an ortho or para nitro group. The reaction with tert-butylamine would proceed with the nucleophilic amine attacking the carbon bearing a fluorine atom. The regioselectivity of the substitution would be influenced by the electronic effects of the bromine and nitro groups. The nitro group strongly activates the positions ortho and para to it for nucleophilic attack.

In a molecule like 1-bromo-2,4-difluoronitrobenzene, the fluorine at C-4 is para to the nitro group, and the fluorine at C-2 is ortho. Both are activated. The reaction with tert-butylamine would likely lead to a mixture of products, with substitution occurring at either the C-2 or C-4 position. To achieve the desired substitution at the C-2 position to form a precursor to the target molecule, careful control of reaction conditions such as temperature, solvent, and stoichiometry would be necessary. The steric hindrance of the tert-butylamine would also play a significant role in directing the substitution.

Following the successful SNAr reaction to introduce the N-tert-butylamino group, the resulting nitro compound would then be reduced to the corresponding diamine using the methods described in the previous section.

An example of a similar SNAr reaction involves the interaction of perfluoroarenes with tert-butylamine. nih.gov For instance, octafluorotoluene (B1221213) reacts with tert-butylamine in chloroform, where a fluorine atom is substituted by the tert-butylamino group. nih.gov This demonstrates the feasibility of using tert-butylamine as a nucleophile in SNAr reactions with halogenated aromatic compounds.

The general conditions for such a reaction are presented in the table below.

Substrate Nucleophile Solvent Temperature Typical Outcome
Activated Aryl Halidetert-ButylamineCHCl₃, DMSO, THFRoom Temp. to RefluxSubstitution of the activated halogen

Catalytic Approaches and Optimized Reaction Conditions in the Synthesis of Halogenated N-Substituted Diamines

Catalysis is paramount in the synthesis of halogenated N-substituted diamines, offering improved efficiency, selectivity, and milder reaction conditions. Both the introduction of the N-substituent and the reduction of the nitro group can be significantly enhanced through the use of appropriate catalysts.

For the formation of the C-N bond, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools. wikipedia.org This reaction allows for the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand. In the context of synthesizing a precursor for this compound, one could envision the coupling of a di-halo-nitrobenzene with tert-butylamine. For instance, a compound like 2,4-dibromonitrobenzene could potentially be selectively coupled with tert-butylamine at the 2-position under carefully controlled conditions. The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand (e.g., a biarylphosphine like XPhos or SPhos), and base (e.g., NaOt-Bu, Cs₂CO₃) is crucial for the success of the reaction. nih.govnih.govacs.org

The optimization of reaction conditions for the catalytic reduction of the nitro group is also critical. As mentioned in section 2.3.1, catalysts like Pd/C and Pt/C are highly effective. The optimization of these reactions often involves screening different catalysts, solvents, temperatures, and hydrogen pressures to maximize the yield of the desired diamine while minimizing side reactions, such as dehalogenation (removal of the bromine atom). For halogenated nitroarenes, chemoselective reduction of the nitro group without affecting the halogen is a key challenge. Catalytic systems based on nanoparticles, such as copper ferrite (B1171679) (CuFe₂O₄), have shown high efficiency and selectivity in the reduction of nitroanilines. nih.govnih.gov These catalysts can often be magnetically separated and reused, adding to the sustainability of the process. nih.gov

The following table outlines key parameters that are typically optimized for these catalytic reactions.

Reaction Type Parameter to Optimize Common Variations Desired Outcome
Pd-Catalyzed AminationCatalyst/LigandPd(OAc)₂, Pd₂(dba)₃ / XPhos, SPhos, RuPhosHigh yield of C-N coupled product
BaseNaOt-Bu, K₂CO₃, Cs₂CO₃Efficient catalytic cycle
SolventToluene, Dioxane, THFGood solubility and reactivity
Temperature50-110°CAvoidance of side reactions
Catalytic HydrogenationCatalystPd/C, Pt/C, Raney Ni, CuFe₂O₄ NPsHigh conversion and selectivity
SolventEthanol, Methanol, WaterEfficient hydrogen transfer
Pressure1-50 atm H₂Complete reduction of nitro group
AdditivesAcids or basesEnhanced catalyst activity/selectivity

Mechanistic Investigations of Reactions Involving 4 Bromo 1 N Tert Butylbenzene 1,2 Diamine

Reaction Pathway Elucidation for Amine Derivatization and N-Substitution

The derivatization and N-substitution of the amine groups in 4-bromo-1-N-tert-butylbenzene-1,2-diamine are governed by the nucleophilicity of the nitrogen atoms and are influenced by the steric hindrance imposed by the tert-butyl group. The presence of two amine groups with different steric environments—one primary and one secondary amine bearing a bulky tert-butyl group—allows for selective reactions under controlled conditions.

One common derivatization is the protection of the amine groups, often with a tert-butyloxycarbonyl (BOC) group using di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction of amines with Boc₂O can proceed with or without a catalyst, and the choice of solvent and reaction time can influence the outcome. acs.org For diamines, selective mono-BOC protection can be achieved by sequential addition of one mole of HCl and one mole of Boc₂O, followed by neutralization. researchgate.net This method takes advantage of the protonation of one amine group, rendering it less nucleophilic and directing the protection to the other amine. In the case of this compound, the primary amine is generally more accessible and more likely to react first in the absence of steric directing effects.

The general mechanism for BOC protection involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O, leading to the formation of a carbamic-carbonic anhydride (B1165640) intermediate. acs.org This intermediate then collapses, releasing tert-butanol, carbon dioxide, and the N-BOC protected amine. The presence of a base like 4-(dimethylamino)pyridine (DMAP) can catalyze the reaction. acs.org

ReagentConditionsExpected Product
Di-tert-butyl dicarbonate (Boc₂O)Inert solvent (e.g., CH₂Cl₂), room temperatureMono- or di-BOC protected diamine
Acetic anhydrideIce bath, warming to 50°CMono- or di-acetylated diamine
Benzenesulfonyl chloridePyridine, 0°C to -20°CMono- or di-sulfonated diamine

This table provides a summary of typical conditions for amine derivatization reactions based on general procedures. mdpi.comgoogle.com

Mechanistic Studies of Aromatic Bromine Atom Reactivity in Halogenated Diamines

The bromine atom attached to the aromatic ring of this compound is subject to electrophilic aromatic substitution and nucleophilic aromatic substitution reactions, although the latter typically requires harsh conditions or activation by strongly electron-withdrawing groups. The reactivity of the bromine is significantly influenced by the electronic effects of the two amino groups and the tert-butyl group.

Electrophilic aromatic bromination is a common method for introducing bromine onto an aromatic ring. nih.gov This typically involves the use of molecular bromine with a Lewis acid catalyst, such as FeBr₃ or AlBr₃, which polarizes the Br-Br bond to create a more potent electrophile. libretexts.org Alternatively, reagents like N-bromosuccinimide (NBS) can be used, sometimes in the presence of an acid catalyst or under photolytic conditions for radical reactions. nih.govnsf.gov The amino groups are strong activating groups and ortho-, para-directing. Given the substitution pattern of the title compound, further electrophilic substitution would likely be directed to the positions ortho and para to the amino groups, although steric hindrance from the existing substituents would play a significant role in the regioselectivity.

Computational studies on the bromination of benzene (B151609) have been used to analyze reaction pathways and positional selectivity. nih.gov For substituted benzenes, the regioselectivity is often dictated by the activating nature of the substituents. nih.gov In cases where the para position is blocked, bromination typically occurs at the ortho position relative to the most activating group. nih.gov

Reaction TypeReagentsKey Mechanistic Feature
Electrophilic Aromatic SubstitutionBr₂/FeBr₃Formation of a highly electrophilic bromine species. libretexts.org
Nucleophilic Aromatic SubstitutionStrong nucleophile, high temperature/pressureFormation of a Meisenheimer complex (less common for bromine without strong activation).
Cross-coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)Palladium catalyst, base, boronic acid/amineOxidative addition of the aryl bromide to the palladium catalyst.

This table summarizes general conditions and mechanistic features for reactions involving aromatic bromine.

Exploration of Intramolecular Cyclization Mechanisms, Particularly Benzimidazole (B57391) Formation, from 1,2-Benzenediamines

1,2-Benzenediamines are common precursors for the synthesis of benzimidazoles, a class of heterocyclic compounds with a wide range of biological activities. The formation of benzimidazoles from 1,2-diaminobenzenes can be achieved by reacting them with various carbonyl compounds, such as aldehydes or carboxylic acids, typically under acidic or thermal conditions.

The reaction of a 1,2-diaminobenzene with an aldehyde, for instance, proceeds through the initial formation of a Schiff base with one of the amino groups. This is followed by an intramolecular cyclization, where the second amino group attacks the imine carbon. Subsequent dehydration leads to the formation of the aromatic benzimidazole ring.

For this compound, the presence of the N-tert-butyl group could influence the cyclization process. The primary amine is more likely to react initially with the carbonyl compound due to lower steric hindrance. The subsequent intramolecular cyclization would then involve the N-tert-butylamine. Base-mediated cyclization reactions are also known for the formation of imidazole-fused heterocycles. nih.gov For example, using a strong base like sodium hydride (NaH) in a solvent like N,N-dimethylformamide (DMF) can facilitate intramolecular cyclizations. nih.gov

Carbonyl SourceConditionsIntermediate
AldehydeAcidic or thermalSchiff base
Carboxylic acidHigh temperature, often with acid catalystAmide
EsterHigh temperatureAmide

This table outlines common reagents and intermediates in benzimidazole synthesis from 1,2-diaminobenzenes.

Influence of the N-tert-Butyl Group on Reaction Selectivity, Stereochemistry, and Kinetics

The N-tert-butyl group in this compound exerts a significant steric and electronic influence on the molecule's reactivity. This bulky group can direct the course of reactions, affect the rate of reaction, and influence the stereochemical outcome of products.

Steric Effects: The most apparent influence of the tert-butyl group is steric hindrance. This can lead to regioselectivity in reactions involving the two different amino groups. For instance, in acylation or alkylation reactions, reagents will preferentially attack the less hindered primary amine over the secondary N-tert-butylamine. The tert-butyl group can also be used as a positional protective group to control the outcome of reactions at other sites on the aromatic ring. acs.org

Electronic Effects: The tert-butyl group is an electron-donating group through induction. This can increase the electron density on the adjacent nitrogen atom and the aromatic ring, potentially influencing the rate of electrophilic aromatic substitution reactions.

Kinetic Effects: The steric bulk of the tert-butyl group can slow down the rate of reactions at the adjacent nitrogen atom. This kinetic effect can be exploited to achieve selective reactions. For example, in the enzymatic kinetic resolution of related compounds, the size of the substituent can play a crucial role in the enantioselectivity of the reaction. nih.gov The temperature can also be a critical factor in overcoming the kinetic barriers in reactions involving sterically hindered groups. nih.gov

PropertyInfluence of N-tert-Butyl Group
Reaction Selectivity Directs reactions to the less sterically hindered primary amine. Can act as a positional protective group. acs.org
Stereochemistry Can influence the stereochemical outcome of reactions at or near the chiral center if one is formed.
Kinetics Generally slows down the rate of reaction at the N-tert-butylamine due to steric hindrance. nih.gov

This table summarizes the key influences of the N-tert-butyl group on the reactivity of this compound.

Spectroscopic Characterization and Structural Elucidation Studies of 4 Bromo 1 N Tert Butylbenzene 1,2 Diamine and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Probing Chemical Shifts and Coupling Constants

No published studies containing ¹H NMR or ¹³C NMR spectral data, including chemical shifts (δ) and coupling constants (J), for 4-bromo-1-N-tert-butylbenzene-1,2-diamine are available.

Electron Spin Resonance (ESR) and Electron Nuclear Double Resonance (ENDOR) Investigations of Paramagnetic Species

There are no available research articles detailing ESR or ENDOR investigations of paramagnetic species, such as radical cations, derived from this compound. Consequently, data on g-values and hyperfine coupling constants for this specific compound cannot be provided.

Ultraviolet-Visible (UV-Vis) and Near-Infrared (NIR) Spectroscopy for Electronic Transition Analysis

The scientific literature lacks any UV-Vis or NIR spectroscopic studies for this compound. As a result, information regarding its electronic transitions and maximum absorption wavelengths (λmax) is unavailable.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Molecular Structure Analysis

No experimental FT-IR or Raman spectra for this compound have been published. Therefore, a detailed analysis of its vibrational frequencies for functional group identification is not possible.

Computational Chemistry and Theoretical Studies of 4 Bromo 1 N Tert Butylbenzene 1,2 Diamine

Quantum Mechanical (QM) Calculations for Electronic Structure, Orbital Analysis, and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-bromo-1-N-tert-butylbenzene-1,2-diamine, these calculations can elucidate the distribution of electrons and predict its chemical behavior.

Detailed research findings from QM studies, particularly focusing on Frontier Molecular Orbitals (FMOs), are crucial for predicting reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an important parameter for assessing molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the diamine groups, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO would be distributed over the aromatic ring and the bromine atom, suggesting these areas are susceptible to nucleophilic attack.

Table 1: Predicted Frontier Molecular Orbital Energies and Reactivity Descriptors

Parameter Predicted Value (eV) Implication
HOMO Energy -5.8 Electron-donating ability
LUMO Energy -1.2 Electron-accepting ability
HOMO-LUMO Gap 4.6 Kinetic stability and reactivity
Ionization Potential 5.8 Energy required to remove an electron

Note: The values in this table are illustrative and represent typical ranges for similar aromatic diamine compounds as determined by QM calculations.

Density Functional Theory (DFT) Applications in Conformation Analysis and Energetic Profiles

Density Functional Theory (DFT) is a widely used computational method to investigate the geometries and energies of molecules. For this compound, DFT is instrumental in determining the most stable three-dimensional arrangement of its atoms (conformation) and the energy associated with different rotational states, particularly around the C-N bonds.

The presence of a bulky tert-butyl group introduces significant steric hindrance, which influences the orientation of the amino groups relative to the benzene (B151609) ring. DFT calculations can map the potential energy surface of the molecule as a function of key dihedral angles. This analysis reveals the lowest energy conformations and the energy barriers between them. Such studies often show that the most stable conformer is one that minimizes steric repulsion between the tert-butyl group, the adjacent amino group, and the bromine atom.

Table 2: Relative Energies of Key Conformations from DFT Calculations

Conformer Dihedral Angle (°C-C-N-C) Relative Energy (kcal/mol) Population (%) at 298 K
Global Minimum 120 0.00 75
Local Minimum 1 -120 0.85 20

Note: The data presented is a hypothetical representation based on typical DFT results for substituted anilines and is intended for illustrative purposes.

Theoretical Approaches to Understanding Halogen Bonding Interactions Involving the Bromine Moiety

The bromine atom in this compound can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species. Theoretical studies are crucial for characterizing these interactions. Computational models can predict the geometry and strength of halogen bonds formed with various Lewis bases (electron donors).

These studies often involve analyzing the molecular electrostatic potential (MEP) surface of the molecule. The MEP map would reveal a region of positive electrostatic potential (a "σ-hole") on the outermost portion of the bromine atom, along the extension of the C-Br bond. This positive region can interact favorably with electron-rich sites on other molecules. The strength of this interaction can be quantified by calculating the binding energy of the halogen-bonded complex. Theoretical investigations have shown that halogen bonds play a significant role in the crystal packing and supramolecular assembly of bromo-aromatic compounds. nih.govelsevierpure.comnih.gov

Computational Modeling of Spectroscopic Parameters and Spectral Interpretation

Computational methods are invaluable for interpreting experimental spectra, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By calculating these spectroscopic parameters from first principles, a direct comparison with experimental data can be made, aiding in the structural confirmation and assignment of spectral features.

For this compound, DFT calculations can predict vibrational frequencies corresponding to specific bond stretches and bends. For example, the calculated IR spectrum would show characteristic peaks for the N-H stretches of the amino groups, the C-N stretches, the C-Br stretch, and various aromatic C-H and C-C vibrations. Similarly, NMR chemical shifts (¹H and ¹³C) can be computed and compared with experimental data to confirm the molecular structure.

Table 3: Computationally Predicted vs. Experimental Vibrational Frequencies

Vibrational Mode Predicted Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
N-H Symmetric Stretch 3350 3360
N-H Asymmetric Stretch 3440 3450
Aromatic C-H Stretch 3050 3055
C-N Stretch 1280 1275

Note: This table provides an illustrative comparison. Predicted frequencies are often scaled to better match experimental values.

Reactivity and Derivatization Chemistry of 4 Bromo 1 N Tert Butylbenzene 1,2 Diamine

Reactions Involving the Aromatic Bromine Substituent

The bromine atom on the phenyl ring is a versatile handle for the introduction of new carbon-carbon and carbon-heteroatom bonds, primarily through transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the site of the bromine atom. The presence of the two amine groups, particularly the ortho-diamine system, can influence the catalytic cycle through coordination with the metal center.

Suzuki Coupling: This reaction would involve the coupling of 4-bromo-1-N-tert-butylbenzene-1,2-diamine with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is highly effective for forming biaryl structures or for introducing alkyl, alkenyl, or alkynyl groups at the 4-position of the benzene (B151609) ring. The electron-donating nature of the amino groups can enhance the rate of oxidative addition, a key step in the catalytic cycle.

Heck Reaction: The Heck reaction would enable the arylation of alkenes, forming a new carbon-carbon bond between the aromatic ring and an olefin. This reaction is catalyzed by a palladium complex and typically requires a base. The substitution pattern of the resulting alkene is influenced by the nature of the alkene and the reaction conditions.

Sonogashira Coupling: For the formation of a carbon-carbon triple bond, the Sonogashira coupling offers a reliable method. This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. This allows for the introduction of various alkynyl moieties, which can be further functionalized.

ReactionCoupling PartnerCatalyst SystemBaseSolventProduct Type
SuzukiPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂OBiaryl
HeckStyrenePd(OAc)₂ / PPh₃Et₃NDMFSubstituted alkene
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFDiaryl acetylene

Nucleophilic aromatic substitution (SNA r) of the bromine atom is generally challenging on an electron-rich benzene ring. The presence of the electron-donating amino groups further deactivates the ring towards nucleophilic attack. For a successful SNA r reaction, the aromatic ring typically needs to be activated by strong electron-withdrawing groups in the ortho and/or para positions to the leaving group, which is not the case for this molecule. chemicalbook.combldpharm.com

However, under forcing conditions with very strong nucleophiles, substitution might be induced. The reaction would proceed via an addition-elimination mechanism, involving the formation of a high-energy Meisenheimer complex. bldpharm.com Alternatively, under extremely strong basic conditions (e.g., using sodium amide), an elimination-addition mechanism via a benzyne (B1209423) intermediate could occur, potentially leading to a mixture of regioisomeric products.

Reactivity of the Amine Functionalities (Primary and Secondary)

The primary and secondary amine groups in this compound are nucleophilic and can readily participate in a variety of reactions, including acylation, sulfonylation, and condensation with carbonyl compounds. The presence of two adjacent amino groups also provides a scaffold for the synthesis of important nitrogen-containing heterocyclic systems.

Both the primary and secondary amines can be acylated or sulfonated. The primary amine is generally more reactive and less sterically hindered than the N-tert-butyl secondary amine, which could allow for selective functionalization under carefully controlled conditions.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base would lead to the formation of the corresponding amides. It is expected that the primary amine would react preferentially.

Sulfonylation: Similarly, reaction with sulfonyl chlorides would yield sulfonamides. This reaction is often used to protect amines or to introduce functional groups for further transformations.

ReagentProduct TypeExpected Selectivity
Acetyl chlorideAmidePreferential reaction at the primary amine
Benzoyl chlorideAmidePreferential reaction at the primary amine
p-Toluenesulfonyl chlorideSulfonamidePreferential reaction at the primary amine

This table illustrates the expected outcomes of acylation and sulfonation reactions.

The ortho-diamine moiety is a key structural feature that readily undergoes condensation reactions with various carbonyl compounds.

Imine Formation: Reaction with aldehydes or ketones can lead to the formation of imines (Schiff bases). With a 1,2-diamine, this can be a stepwise process, and the initial imine can subsequently cyclize, especially with dicarbonyl compounds. The reaction of the primary amine with a monocarbonyl compound would be the initial step.

The condensation of 1,2-diamines with carbonyl compounds is a classical and highly effective method for the synthesis of five- and six-membered nitrogen-containing heterocycles. organic-chemistry.orgnih.gov

Benzimidazoles: The reaction of this compound with aldehydes or carboxylic acids (or their derivatives) provides a direct route to the synthesis of substituted benzimidazoles. nih.govsemanticscholar.org The reaction with an aldehyde typically proceeds via the formation of a Schiff base, followed by cyclization and oxidation. Using a carboxylic acid often requires harsher conditions or the use of coupling agents.

Quinoxalines: The condensation with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or benzil, leads to the formation of quinoxalines. organic-chemistry.orgencyclopedia.pubnih.gov This reaction is generally high-yielding and proceeds under mild conditions, often catalyzed by acids. nih.gov The unsymmetrical nature of this compound can lead to the formation of two regioisomeric quinoxaline (B1680401) products if an unsymmetrical dicarbonyl compound is used. encyclopedia.pub

Carbonyl CompoundHeterocyclic Product
Benzaldehyde2-Phenylbenzimidazole derivative
Formic AcidBenzimidazole (B57391) derivative
GlyoxalQuinoxaline derivative
Benzil2,3-Diphenylquinoxaline derivative

This table shows the expected heterocyclic products from the condensation with various carbonyl compounds.

Cyclization Reactions and Annulation Strategies for Novel Ring Systems

The 1,2-diamine moiety is a classic pharmacophore and a privileged structural motif for constructing fused heterocyclic systems. This compound serves as a valuable building block for such syntheses, leveraging the nucleophilicity of its two nitrogen atoms to react with various electrophiles, leading to the formation of five-, six-, or seven-membered rings.

Condensation Reactions:

The most common cyclization pathway for o-phenylenediamines is condensation with bifunctional electrophiles. These reactions typically proceed via a two-step sequence of nucleophilic attack followed by dehydrative cyclization to form a stable aromatic heterocyclic ring.

Benzimidazole Synthesis: Reaction with aldehydes or carboxylic acids (or their derivatives) is a fundamental method for forming the benzimidazole ring system. When this compound reacts with an aldehyde, an intermediate Schiff base is formed, which then undergoes intramolecular cyclization and subsequent oxidation or aromatization to yield a 1-tert-butyl-5-bromo-2-substituted-1H-benzimidazole. The use of a tert-butyl group on one of the nitrogen atoms ensures regioselective cyclization. Modern protocols often employ catalysts like tert-butyl nitrite (B80452) to facilitate these transformations at room temperature. researchgate.net

Quinoxaline Synthesis: Condensation with α-dicarbonyl compounds, such as glyoxal or benzil, leads to the formation of quinoxalines. The two amine groups react sequentially with the two carbonyl groups to form a six-membered dihydropyrazine (B8608421) ring, which then aromatizes to the stable quinoxaline core. The product in this case would be a 6-bromo-1,2,3,4-tetrahydroquinoxaline (B1375079) derivative, which can be oxidized to the aromatic quinoxaline.

Benzotriazole Synthesis: Diazotization of the free amino group using nitrous acid (generated in situ from NaNO₂) followed by intramolecular cyclization of the resulting diazonium salt onto the N-tert-butylamino group yields a 1-tert-butyl-6-bromobenzotriazole. wikipedia.org

Metal-Catalyzed Cyclizations:

Contemporary synthetic methods have expanded the scope of heterocycle synthesis from o-phenylenediamines. The presence of the bromo substituent on the target molecule opens pathways for metal-catalyzed intramolecular cyclization reactions.

Copper-Catalyzed Benzimidazole Synthesis: An efficient, ligand-free copper-catalyzed method allows for the synthesis of benzimidazoles from o-bromoarylamines and nitriles. nih.gov This strategy is directly applicable to this compound, where the free amine could react with a nitrile in the presence of a copper(I) catalyst, followed by an intramolecular C-N coupling reaction where the bromo group is displaced by the newly formed imine nitrogen to close the imidazole (B134444) ring. This method offers an alternative to classical condensation and avoids the need for pre-functionalized aldehydes or acids. nih.govresearchgate.net

Palladium-Catalyzed Annulation: Palladium-catalyzed cross-coupling reactions can be employed for more complex annulation strategies. For instance, after derivatizing the free amino group, an intramolecular N-arylation (a Buchwald-Hartwig type reaction) can be triggered to form novel fused polycyclic systems. ucl.ac.uk

The table below summarizes key cyclization reactions applicable to this compound.

Reactant(s)Key ConditionsResulting Ring SystemReference
Aldehyde (R-CHO)Acid or oxidant (e.g., tert-butyl nitrite)2-Substituted Benzimidazole researchgate.net
α-Dicarbonyl (R-CO-CO-R')Acid catalyst2,3-Disubstituted Quinoxaline wikipedia.org
Nitrous Acid (HNO₂)Acidic mediumBenzotriazole wikipedia.org
Nitrile (R-CN)Cu(I) catalyst, base2-Substituted Benzimidazole nih.gov

Redox Chemistry of N-Substituted Benzene-1,2-diamines

N-substituted benzene-1,2-diamines are redox-active molecules capable of undergoing reversible electron transfer processes. The proximity of the two nitrogen atoms on the aromatic ring facilitates their oxidation to stable radical and diimine species. This behavior has led to their classification as "redox non-innocent" ligands in coordination chemistry, as they can actively participate in the redox processes of metal complexes. nih.govmdpi.comrsc.org

The redox chemistry of this compound involves the sequential one-electron oxidation of the diamine moiety.

One-Electron Oxidation: The initial step is the removal of one electron from the diamine to form a radical cation, a blue- or green-colored o-benzosemiquinonediimine radical. This species is stabilized by delocalization of the unpaired electron across the π-system of the aromatic ring and both nitrogen atoms.

Two-Electron Oxidation: Removal of a second electron results in the formation of the corresponding yellow- or red-colored o-quinonediimine. In this fully oxidized state, the nitrogen atoms become sp²-hybridized, and the molecule adopts a more planar geometry compared to the sp³-hybridized nitrogen centers in the reduced diamine form. nih.govmdpi.com

This two-electron redox process is often reversible, as demonstrated by cyclic voltammetry studies on related p-phenylenediamines, which show distinct reversible redox couples. researchgate.net

Oxidative Condensation:

In addition to simple electron transfer, N-substituted o-phenylenediamines can undergo oxidative condensation reactions. In the presence of an oxidizing agent like iron(III) chloride or through electrochemical oxidation, two molecules of the diamine can couple to form phenazine (B1670421) derivatives. rsc.orgrsc.orgresearchgate.net For this compound, this oxidative dimerization would lead to the formation of a substituted dibromodihydro-di-tert-butylphenazine, which can subsequently aromatize. This reactivity is a classical pathway for the formation of phenazine-based dyes and pigments. rsc.org

The table below outlines the different oxidation states of the N-substituted benzene-1,2-diamine core.

Oxidation StateSpecies NameKey CharacteristicsReference
ReducedBenzene-1,2-diamineColorless; sp³-hybridized nitrogen atoms. nih.govmdpi.com
1e⁻ Oxidizedo-Benzosemiquinonediimine Radical CationColored (blue/green); paramagnetic; unpaired electron delocalized. researchgate.net
2e⁻ Oxidizedo-QuinonediimineColored (yellow/red); diamagnetic; sp²-hybridized nitrogen atoms; planar geometry. nih.govmdpi.com

Applications of 4 Bromo 1 N Tert Butylbenzene 1,2 Diamine and Its Derivatives in Chemical Research

Utilization as Versatile Building Blocks in Advanced Organic Synthesis

Substituted benzene-1,2-diamines, such as 4-bromo-1-N-tert-butylbenzene-1,2-diamine, are highly valued as versatile building blocks in the field of advanced organic synthesis. Their bifunctional nature, possessing two amino groups with different reactivities, allows for sequential and site-selective reactions, enabling the construction of complex molecular architectures. The presence of a bromine atom and a bulky tert-butyl group provides handles for further functionalization and imparts specific steric and electronic properties to the target molecules.

These building blocks are instrumental in multi-step syntheses, where precise control over reactivity is paramount. The differential nucleophilicity of the primary and secondary amino groups can be exploited to introduce various substituents in a controlled manner. This strategic approach is fundamental to the synthesis of a wide array of organic compounds with potential applications in medicinal chemistry and materials science. The synthesis of vicinal diamines, which are key structural motifs, can be achieved through methods like catalytic C-H amination, highlighting the importance of these diamine structures in synthetic chemistry. nih.gov

Role in the Synthesis of Diverse Nitrogen-Containing Heterocyclic Systems

The condensation of 1,2-diamines with 1,2-dicarbonyl compounds or their equivalents is a classical and efficient method for the synthesis of a broad range of nitrogen-containing heterocycles. kit.edu this compound and its analogs are key precursors in the preparation of quinoxalines, benzimidazoles, and other related fused heterocyclic systems. These heterocyclic scaffolds are of significant interest due to their prevalence in biologically active molecules and functional materials. kit.educhemicalbook.com

The synthesis of these heterocycles often involves a cyclocondensation reaction, where the diamine reacts with a suitable bis-electrophile. The substituents on the benzene (B151609) ring of the diamine, such as the bromo and tert-butyl groups, become incorporated into the final heterocyclic product, thereby influencing its chemical and physical properties. This modular approach allows for the generation of libraries of diverse heterocyclic compounds for screening in drug discovery and materials science research. chalmers.se The development of synthetic methodologies for nitrogen-containing heterocycles is an active area of research, with applications ranging from pharmaceuticals to organic electronics. organic-chemistry.orgnih.gov

Development and Evaluation of Organocatalysts Derived from Substituted Benzene-1,2-diamines

In recent years, there has been a surge of interest in the development of chiral organocatalysts for asymmetric synthesis. Substituted benzene-1,2-diamines serve as valuable scaffolds for the design and synthesis of novel bifunctional organocatalysts. mdpi.comresearchgate.net These catalysts often feature a hydrogen-bond donor moiety, derived from the diamine, in close proximity to a chiral backbone, enabling the activation of substrates and control of stereoselectivity in various organic transformations.

For instance, organocatalysts derived from 1,2-benzenediamines have been successfully employed in Michael additions, demonstrating their potential to catalyze carbon-carbon bond formation with enantiocontrol. mdpi.comresearchgate.net The electronic and steric properties of the substituents on the benzene ring can be fine-tuned to optimize the catalytic activity and selectivity. The introduction of a bromine atom, for example, can influence the acidity of the N-H protons, thereby affecting the hydrogen-bonding interactions that are crucial for catalysis.

Exploration in Materials Science for Optoelectronic and Photophysical Applications

The unique electronic and structural features of molecules derived from this compound make them attractive candidates for applications in materials science, particularly in the field of optoelectronics.

Luminescence and Aggregation-Induced Emission (AIE) Studies of Bromine-Containing Systems

Certain aromatic compounds exhibit a phenomenon known as aggregation-induced emission (AIE), where they are non-emissive in solution but become highly luminescent in the aggregated or solid state. nih.govcityu.edu.hk This property is highly desirable for applications such as organic light-emitting diodes (OLEDs) and chemical sensors. The introduction of bulky groups, like the tert-butyl substituent, and the presence of a bromine atom can influence the intermolecular interactions in the solid state, potentially promoting AIE characteristics. The restriction of intramolecular rotations in the aggregated state is a key factor in activating the AIE phenomenon.

Investigation of the Heavy-Atom Effect on Photophysical Properties in Brominated Derivatives

The presence of a heavy atom, such as bromine, in a molecule can significantly influence its photophysical properties through the "heavy-atom effect". nih.gov This effect enhances spin-orbit coupling, which in turn facilitates intersystem crossing from the singlet excited state to the triplet excited state. researchgate.netnih.gov This can lead to a decrease in fluorescence quantum yield and an increase in the population of the triplet state. This property is particularly relevant for applications in photodynamic therapy and for the development of materials with thermally activated delayed fluorescence (TADF) for next-generation OLEDs. nih.gov The study of brominated derivatives allows for a systematic investigation of the heavy-atom effect on the photophysical properties of organic materials. rsc.orgulisboa.pt

Precursors for Coordination Compounds and Ligand Design in Transition Metal Chemistry

The two nitrogen atoms of this compound can act as a bidentate ligand, coordinating to a metal center to form stable chelate rings. This makes it a valuable precursor for the design and synthesis of a wide variety of coordination compounds. The electronic properties of the resulting metal complexes can be tuned by the substituents on the benzene ring. The electron-withdrawing nature of the bromine atom can influence the electron density at the metal center, thereby affecting the catalytic activity and reactivity of the complex.

The steric bulk of the tert-butyl group can also play a crucial role in controlling the coordination geometry around the metal center and in creating a specific steric environment that can influence the selectivity of catalytic reactions. The synthesis of transition metal complexes with tailored electronic and steric properties is a cornerstone of modern inorganic and organometallic chemistry, with applications in catalysis, materials science, and bioinorganic chemistry.

Future Research Directions and Perspectives for 4 Bromo 1 N Tert Butylbenzene 1,2 Diamine

Advancements in Asymmetric Synthesis Utilizing Chiral Derivatives or Auxiliaries

The presence of a 1,2-diamine moiety, particularly with one nitrogen atom bearing a sterically demanding tert-butyl group, makes 4-bromo-1-N-tert-butylbenzene-1,2-diamine a compelling scaffold for the development of new chiral ligands and auxiliaries for asymmetric synthesis.

Future investigations could focus on the resolution of racemic this compound to yield enantiomerically pure forms. These chiral diamines could then be employed as ligands for transition metals in a variety of asymmetric transformations. The combination of the chiral diamine backbone and the electronic effects of the bromo substituent could lead to catalysts with novel reactivity and selectivity.

Another avenue of research involves the derivatization of the second amino group to create chiral auxiliaries. Analogous to the well-established use of other chiral amines, derivatives of this compound could be used to control the stereochemical outcome of reactions such as alkylations, aldol (B89426) additions, and Diels-Alder reactions. The bulky tert-butyl group is expected to provide a strong steric bias, potentially leading to high levels of diastereoselectivity.

Table 1: Potential Asymmetric Reactions for Chiral Derivatives

Reaction Type Metal Catalyst Potential Product
Asymmetric Hydrogenation Rhodium, Ruthenium Chiral Alcohols, Amines
Asymmetric Allylic Alkylation Palladium Enantioenriched Allylic Compounds
Asymmetric Cyclopropanation Copper, Rhodium Chiral Cyclopropanes

Integration into Supramolecular Architectures and Covalent Organic Frameworks

The diamine functionality and the presence of a bromine atom offer multiple points for non-covalent interactions and covalent bond formation, suggesting potential applications in materials science, specifically in supramolecular chemistry and the construction of Covalent Organic Frameworks (COFs).

The two amine groups can act as hydrogen bond donors, while the nitrogen atoms themselves can be hydrogen bond acceptors. The bromo-substituent can participate in halogen bonding, a directional interaction that is increasingly utilized in crystal engineering and the design of supramolecular assemblies. Future work could explore the self-assembly of this compound and its derivatives into complex, ordered structures such as gels, liquid crystals, or molecular cages.

Furthermore, this diamine is a suitable building block (monomer) for the synthesis of COFs. The reaction of the diamine with complementary monomers, such as trialdehydes or other polyfunctional linkers, could yield porous, crystalline materials. The bromine atom could serve a dual purpose: firstly, as a site for post-synthetic modification to introduce further functionality into the COF, and secondly, to influence the electronic properties of the resulting framework.

Table 2: Potential Linkers for COF Synthesis with this compound

Linker Type Functional Groups Resulting Linkage Potential COF Properties
Trialdehydes -CHO Imine Porosity, Catalytic Activity
Dicarboxylic Acids -COOH Amide Thermal Stability, Gas Sorption

Development of Green Chemistry Approaches for Sustainable Synthesis and Derivatization

Future research will likely prioritize the development of environmentally benign and efficient methods for the synthesis and modification of this compound. This aligns with the broader principles of green chemistry, aiming to reduce waste, avoid hazardous reagents, and improve atom economy.

Current synthetic routes to similar substituted o-phenylenediamines often involve multi-step processes that may use harsh reagents or protecting group strategies. Future efforts could focus on one-pot syntheses or catalytic methods that minimize waste. For example, developing catalytic C-H amination or amidation protocols on a suitable bromo-tert-butylbenzene precursor would represent a significant advancement.

For derivatization, the use of green solvents (e.g., water, ethanol, or supercritical CO2) and catalysts (e.g., biocatalysts or reusable heterogeneous catalysts) will be a key area of exploration. Palladium-catalyzed cross-coupling reactions (such as Suzuki, Heck, or Buchwald-Hartwig) at the bromine position are well-established, but future research could focus on performing these reactions under milder, more sustainable conditions, for instance, using water as a solvent or employing catalysts with very low metal loading.

Predictive Theoretical Studies for Novel Reactivity Pathways and Functional Material Design

Computational chemistry and theoretical studies are expected to play a crucial role in guiding the future exploration of this compound's chemistry. Density Functional Theory (DFT) calculations can provide valuable insights into the molecule's electronic structure, conformational preferences, and reactivity.

Predictive studies could be employed to:

Model Reactivity: Calculate the energies of transition states for various reactions to predict the most likely reaction pathways and to understand the origins of stereoselectivity in asymmetric catalysis.

Design Functional Materials: Simulate the assembly of supramolecular structures and the formation of COFs. These models can predict properties such as pore size, stability, and electronic band structure, allowing for the in-silico design of materials for specific applications like gas storage, separation, or optoelectronics.

Elucidate Spectroscopic Properties: Predict spectroscopic data (NMR, IR, UV-Vis) to aid in the characterization of new derivatives and materials.

Table 3: Examples of Theoretical Predictions and Their Experimental Relevance

Theoretical Method Predicted Property Experimental Application
DFT Reaction Energy Barriers Guiding catalyst design for higher efficiency
Molecular Dynamics Self-Assembly Behavior Designing new supramolecular materials

Q & A

Q. How should researchers address discrepancies in literature-reported synthetic yields?

  • Methodological Answer : Replicate reported procedures under identical conditions. If yields diverge, investigate hidden variables (e.g., trace moisture, reagent sourcing). Use control experiments to isolate contributing factors and publish corrigenda with transparent methodologies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.